(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Pfmrk inhibition Oxindole SAR Plasmodium CDK

The compound (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one (CAS 159867-42-2) belongs to the oxindole (indolin-2-one) class of cyclin-dependent kinase (CDK) inhibitors. It was first disclosed in a systematic structure–activity relationship (SAR) study screening the Walter Reed chemical repository, where oxindole-based compounds were identified as selective inhibitors of the Plasmodium falciparum kinase Pfmrk without the broad-spectrum CDK inhibition seen with purine-based chemotypes.

Molecular Formula C16H10BrNO2
Molecular Weight 328.16 g/mol
Cat. No. B12174465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Molecular FormulaC16H10BrNO2
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)Br)C(=O)N2
InChIInChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)/b13-9-
InChIKeyUEDBOSNZRXYIME-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3Z)-3-[2-(4-Bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one: Core Properties and Procurement Rationale


The compound (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one (CAS 159867-42-2) belongs to the oxindole (indolin-2-one) class of cyclin-dependent kinase (CDK) inhibitors. It was first disclosed in a systematic structure–activity relationship (SAR) study screening the Walter Reed chemical repository, where oxindole-based compounds were identified as selective inhibitors of the Plasmodium falciparum kinase Pfmrk without the broad-spectrum CDK inhibition seen with purine-based chemotypes [1]. The Z‑configured 4‑bromophenacylidene substituent at the 3‑position contributes to a potency–selectivity profile that distinguishes this compound from close oxindole analogs [2]. The compound also appears in the authoritative BRENDA enzyme-ligand database with experimentally determined IC50 values against three CDKs [2].

Why Generic Substitution of (3Z)-3-[2-(4-Bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one with Close Oxindole Analogs Fails


Oxindole-based Pfmrk inhibitors cannot be freely interchanged because both the nature of the para‑substituent on the exocyclic phenyl ring and the presence or absence of a 5‑bromo group on the indolinone scaffold produce quantifiable shifts in enzyme inhibition and selectivity [1]. The 4‑bromophenyl derivative (compound 17) achieves a distinctive balance between Pfmrk affinity, PfPK5 avoidance, and human CDK1 liability, whereas analogs carrying 4‑fluoro, 4‑methyl, or unsubstituted phenyl groups alter the absolute IC50 values and can degrade the selectivity window by more than twofold [1][2]. Furthermore, the 5‑bromo‑substituted analogs introduce a second heavy atom that modifies both potency and physicochemical properties, so the selection of a specific oxindole member must be driven by the quantitative kinase selectivity profile required for the intended experimental or screening context [1].

Quantitative Differentiation Evidence for (3Z)-3-[2-(4-Bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one Against Structurally Proximal Oxindole Analogs


Pfmrk Inhibitory Potency: The 4‑Bromophenyl Substituent Delivers Intermediate Affinity with High Ligand Efficiency

In a head-to-head panel of five oxindole compounds assayed under identical conditions, the 4‑bromophenyl derivative (compound 17) inhibited Pfmrk with an IC50 of 3.5 µM, placing it between the unsubstituted phenyl analog (compound 14, IC50 = 4.0 µM) and the 4‑methylphenyl analog (compound 18, IC50 = 1.4 µM) [1]. The bromine atom provides a 14 % improvement in potency relative to the parent phenyl compound without the 2.9‑fold jump in potency (and accompanying shift in selectivity) seen with the 4‑methyl substitution [1].

Pfmrk inhibition Oxindole SAR Plasmodium CDK

Selectivity for Pfmrk over Human CDK1: The 4‑Bromophenyl Group Provides a Defined 3.4‑Fold Selectivity Margin Shared Across the Oxindole Series

The 4‑bromophenyl oxindole (compound 17) inhibited human CDK1 with an IC50 of 12 µM, translating to a Pfmrk/CDK1 selectivity ratio of 3.4 [1]. This selectivity is comparable to that of the 5‑bromo‑4‑fluorophenyl analog (compound 16; ratio ≈ 10) and the 5‑bromo‑unsubstituted phenyl analog (compound 15; ratio ≈ 10), but is achieved without the additional 5‑bromo ring substitution that may alter ADME properties [1]. In contrast, PfPK5 inhibition is uniformly weak (IC50 = 130 µM for compound 17), yielding a Pfmrk/PfPK5 selectivity index of 37, which is characteristic of the oxindole class [1].

Kinase selectivity PfCDK vs human CDK Off-target profiling

Absence of 5‑Bromo Substitution on the Indolinone Ring: A Key Structural Differentiator That Avoids a Second Heavy Atom While Retaining Low‑Micromolar Pfmrk Inhibition

Compound 17 is the only analog in the evaluated set that combines a 4‑bromophenyl R1 group with hydrogen at the 5‑position of the indolinone ring, whereas compounds 15, 16, and 18 all bear a 5‑bromo substituent [1]. This structural distinction translates to a lowered heavy-atom count and a simpler synthetic entry point, while still maintaining a Pfmrk IC50 of 3.5 µM—within twofold of the 5‑bromo‑4‑fluorophenyl analog (IC50 = 2.9 µM) [1].

Oxindole scaffold substituent effect heavy atom count

Whole‑Cell Antiplasmodial Activity: All Oxindole Analogs Show Negligible Parasite Growth Inhibition, Directing Their Use Toward Target‑Based Kinase Studies

Against chloroquine‑resistant (W2) and chloroquine‑sensitive (D6) strains of P. falciparum, compound 17 and its four head-to-head comparators all failed to reach 50 % growth inhibition at the highest tested concentration; IC50 values exceed 14–15 µM for all analogs [1]. This uniformly weak whole‑cell activity, attributed to permeability barriers, indicates that these oxindoles are not suitable as antimalarial leads without further optimization and should be procured exclusively for biochemical or structural biology campaigns targeting Pfmrk [1].

Antiplasmodial activity P. falciparum D6 and W2 strains permeability

Application Scenarios for (3Z)-3-[2-(4-Bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one Based on Verified Differentiation Evidence


Pfmrk‑Focused Biochemical Screening and Counter‑Screening Against Human CDK1

The compound is quantitatively characterized for Pfmrk (IC50 = 3.5 µM) and human CDK1 (IC50 = 12 µM) in the same assay format, providing a defined 3.4‑fold selectivity window [1]. It can serve as an internal reference inhibitor for Pfmrk enzyme assays and as a counter‑screening tool to assess off‑target human CDK1 engagement when profiling new chemical series.

Structure–Activity Relationship (SAR) Studies Requiring a Non‑5‑Bromo Oxindole Scaffold

Because compound 17 lacks the 5‑bromo substituent present in the majority of the published Pfmrk‑active oxindoles, it offers a lower‑halogen template for medicinal chemistry elaboration [1]. Researchers can systematically introduce substituents at the 5‑position and measure the impact on kinase selectivity without interference from a pre‑existing bromine.

Selectivity Profiling Against PfPK5‑Insensitive Kinase Panels

With a Pfmrk/PfPK5 selectivity index of 37 (130 µM vs 3.5 µM), compound 17 is effectively inert toward PfPK5 [1]. This near‑complete avoidance of the second plasmodial CDK makes it suitable for studies that demand isolation of Pfmrk‑dependent phosphorylation events in parasite lysates or for validating Pfmrk‑specific antibodies and probes.

Computational Docking and Pharmacophore Modeling Using an Experimentally Anchored Ligand

The same primary study that defined the biological profile of compound 17 also generated a Pfmrk homology model and performed docking of structurally analogous oxindoles [1]. Using compound 17 as a query ligand in virtual screening or as a reference in pharmacophore refinement provides a direct quantitative connection to the published IC50 and selectivity data.

Quote Request

Request a Quote for (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.